Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a nitrophenyl group, and a carbamate moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol in an alkaline medium to form the azo compound.
Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to introduce the carbamate group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle hazardous reagents like nitrous acid and methyl isocyanate.
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of corresponding amines from the azo group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Scientific Research Applications
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include metal ions and biological macromolecules, where it forms stable complexes. The pathways involved often include electron transfer processes and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
- N-(7-Hydroxy-8-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-1-naphthalenyl)acetamide
- 7-Hydroxy-8-[[4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)-2-sulfophenyl]azo]naphthalene-1,3-disulfonic acid, sodium salt
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in analytical and industrial applications.
Properties
CAS No. |
94231-83-1 |
---|---|
Molecular Formula |
C18H14N4O6 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H14N4O6/c1-28-18(25)19-12-4-2-3-10-5-7-15(24)17(16(10)12)21-20-13-9-11(22(26)27)6-8-14(13)23/h2-9,23-24H,1H3,(H,19,25) |
InChI Key |
RWODFOSCGOFTKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.